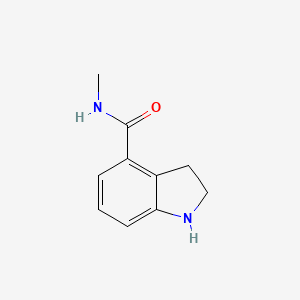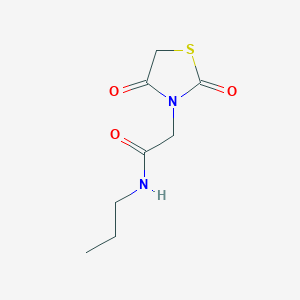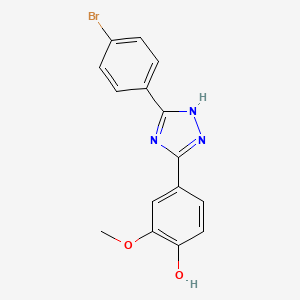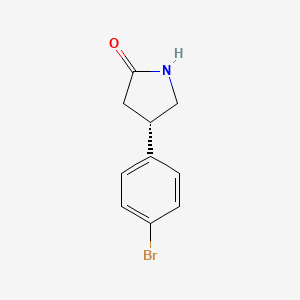
N-Methylindoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylindoline-4-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the indoline family, which is characterized by a benzene ring fused to a pyrrole ring. The presence of the carboxamide group at the 4-position and the N-methyl group makes this compound unique. Indoline derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylindoline-4-carboxamide can be synthesized through various methods. One common approach involves the reduction of indole derivatives. Another method is the intramolecular Diels–Alder synthesis, which forms the indoline ring system. Catalytic synthesis methods, including stereoselective syntheses, are also employed for specific indoline isomers .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed reactions. For example, a palladium-catalyzed Larock indole synthesis can be utilized to create the functionalized indole unit. Additionally, a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction is used to form the key pyrrolo[2,3-c]carbazole unit .
Chemical Reactions Analysis
Types of Reactions
N-Methylindoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methylindoline-4-amine.
Substitution: Various substituted indoline derivatives depending on the reagents used
Scientific Research Applications
N-Methylindoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-Methylindoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by forming hydrogen bonds with the active sites of enzymes. This interaction disrupts the normal function of the enzyme, leading to its inhibitory effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: Similar inhibitory activity against enzymes.
Indole-3-carboxamide: Exhibits similar biological properties but with different substitution patterns.
Azaindole derivatives: Similar activity against the renin enzyme.
Uniqueness
N-Methylindoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the N-methyl group and the carboxamide moiety at the 4-position enhances its inhibitory activity and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-methyl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-11-10(13)8-3-2-4-9-7(8)5-6-12-9/h2-4,12H,5-6H2,1H3,(H,11,13) |
InChI Key |
BLWBEYILKPZRMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2CCNC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790898.png)





![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)







